Cas no 825615-90-5 (1H-Benzimidazole, 2-(4-nitro-1H-pyrazol-3-yl)-)
825615-90-5 structure
Product Name:1H-Benzimidazole, 2-(4-nitro-1H-pyrazol-3-yl)-
CAS-nummer:825615-90-5
MF:C10H7N5O2
MW:229.194880723953
CID:689025
PubChem ID:136073329
Update Time:2025-04-19
1H-Benzimidazole, 2-(4-nitro-1H-pyrazol-3-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzimidazole, 2-(4-nitro-1H-pyrazol-3-yl)-
- 2-(4-nitro-1,2-dihydropyrazol-3-ylidene)benzimidazole
- 2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 825615-90-5
- 2-(4-nitro-1H-pyrazol-3-yl)-1H-benzimidazole
- 2-(4-nitro-1h-pyrazol-3-yl)-1h-benzoimidazole
- 2-(4-Nitro-1,2-dihydro-3H-pyrazol-3-ylidene)-2H-benzimidazole
- DTXSID20729246
- HRJFDNPIEGQPBW-UHFFFAOYSA-N
- SCHEMBL1645381
-
- Inchi: 1S/C10H7N5O2/c16-15(17)8-5-11-14-9(8)10-12-6-3-1-2-4-7(6)13-10/h1-5H,(H,11,14)(H,12,13)
- InChI-sleutel: HRJFDNPIEGQPBW-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=NNC=1C1=NC2C=CC=CC=2N1)=O
Berekende eigenschappen
- Exacte massa: 229.05997448g/mol
- Monoisotopische massa: 229.05997448g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 308
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 103Ų
1H-Benzimidazole, 2-(4-nitro-1H-pyrazol-3-yl)- Gerelateerde literatuur
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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